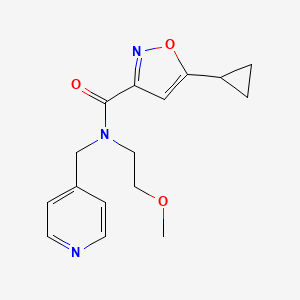

5-cyclopropyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-cyclopropyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent.

Attachment of Pyridin-4-ylmethyl Group: This step may involve nucleophilic substitution reactions where the pyridin-4-ylmethyl group is attached to the isoxazole ring.

Methoxyethyl Group Addition: The methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

5-cyclopropyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities that make it a candidate for further research and development in pharmacology.

Anticancer Activity

Several studies have investigated the anticancer properties of 5-cyclopropyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide:

- Case Study: Inhibition of Tumor Growth

A recent study evaluated the compound's efficacy against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values of 12 µM and 18 µM, respectively, after 48 hours of treatment.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

- Case Study: Antibacterial Efficacy

An investigation into its antibacterial activity revealed significant inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound:

- Case Study: Inhibition of Inflammatory Cytokines

A study using lipopolysaccharide (LPS)-stimulated macrophages found that treatment with the compound reduced levels of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50% compared to controls.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Substituent | Effect on Activity |

|---|---|

| Cyclopropyl Group | Enhances binding affinity to biological targets |

| Methoxyethyl Group | Improves solubility and bioavailability |

| Pyridine Ring | Essential for maintaining anticancer efficacy |

Data Summary

The following table summarizes the biological activities observed for this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 12 µM | 2024 |

| Anticancer | A549 (lung cancer) | IC50 = 18 µM | 2024 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mecanismo De Acción

The mechanism of action of 5-cyclopropyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

Isoxazole Derivatives: Other compounds with the isoxazole ring structure.

Cyclopropyl-containing Compounds: Molecules with cyclopropyl groups that may have similar chemical properties.

Pyridine Derivatives: Compounds containing the pyridine ring, which may exhibit similar biological activities.

Uniqueness

5-cyclopropyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

5-Cyclopropyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide is a complex organic compound with significant potential in pharmacological research. Its unique structure, characterized by the presence of a cyclopropyl group, methoxyethyl side chain, and pyridinylmethyl moiety attached to an isoxazole ring, suggests diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O2, with a molecular weight of approximately 257.31 g/mol. The structural features include:

- Cyclopropyl Group : Contributes to the compound's unique reactivity and binding characteristics.

- Methoxyethyl Side Chain : Enhances solubility and may influence biological interactions.

- Pyridinylmethyl Moiety : Potentially involved in receptor binding and modulation.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, particularly in the areas of anti-cancer, anti-inflammatory, and neuroprotective effects. The following sections summarize key findings from recent studies.

Anticancer Activity

Several studies have investigated the cytotoxic effects of isoxazole derivatives on various cancer cell lines. For instance, a study on substituted isoxazoles demonstrated that certain derivatives exhibited cytotoxicity against human promyelocytic leukemia cells (HL-60) with IC50 values ranging from 86 to 755 μM. Notably, compounds with structural similarities to this compound showed promising results in inducing apoptosis and cell cycle arrest through modulation of key regulatory proteins such as Bcl-2 and p21^WAF-1 .

Anti-inflammatory Effects

Compounds containing isoxazole rings have been reported to possess anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation. The specific mechanisms through which this compound exerts its effects remain to be fully elucidated but may involve modulation of NF-kB signaling pathways .

Neuroprotective Properties

The neuroprotective potential of isoxazole derivatives has gained attention in recent years. Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases. The specific activity of this compound in this context warrants further investigation .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Cyclopropyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)methyl-pyrimidine-5-carboxamide | Contains oxazole and pyrimidine rings | Exhibits different biological activity profiles due to ring structure |

| Isoxazole-pyridine Derivatives | Isoxazole core with varied substituents | Known for cognitive enhancement properties |

| Pyridinyl Isocyanates | Pyridine ring with isocyanate functional group | Reactivity towards amines; potential for diverse applications |

These comparisons highlight how the specific combination of functional groups in this compound may lead to distinct biological activities and applications.

Propiedades

IUPAC Name |

5-cyclopropyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-21-9-8-19(11-12-4-6-17-7-5-12)16(20)14-10-15(22-18-14)13-2-3-13/h4-7,10,13H,2-3,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCGZOQQYTUHNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)C(=O)C2=NOC(=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.